2,6-dipyridin-2-ylpyridine-4-carbaldehyde

Coordination chemistry Electronic effects Photophysics

Choose this specific terpyridine-4'-carbaldehyde for its dual orthogonal reactivity: the aldehyde group enables covalent attachment to surfaces, polymers, or framework materials via imine condensation, while the tridentate NNN site preserves robust metal chelation. This unique combination supports post-synthetic metalation for catalysis, sensing, and materials science, offering distinct advantages over 4'-halo or -carboxylic acid analogs.

Molecular Formula C16H11N3O
Molecular Weight 261.28 g/mol
CAS No. 108295-45-0
Cat. No. B012096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dipyridin-2-ylpyridine-4-carbaldehyde
CAS108295-45-0
Synonyms2,2':6',2''-TERPYRIDINE-4'-CARBALDEHYDE
Molecular FormulaC16H11N3O
Molecular Weight261.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C=O
InChIInChI=1S/C16H11N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-11H
InChIKeyMEMKUPMTILFZQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dipyridin-2-ylpyridine-4-carbaldehyde (CAS 108295-45-0): 4′-Formyl Terpyridine Procurement and Selection Guide


2,6-Dipyridin-2-ylpyridine-4-carbaldehyde (CAS 108295-45-0), systematically named [2,2′:6′,2″-terpyridine]-4′-carbaldehyde, is a heteroaromatic compound comprising a central pyridine ring functionalized with an aldehyde group at the 4-position and substituted with two pyridin-2-yl groups . It belongs to the 2,2′:6′,2″-terpyridine (tpy) ligand family, recognized for its tridentate NNN-chelating ability toward a broad range of transition metal ions, including Fe(II), Ru(II), Pt(II), and Ag(I) . The defining structural feature is the 4′-aldehyde substituent, which introduces a reactive electrophilic site absent in the parent terpyridine scaffold [1]. This dual functionality—robust metal coordination combined with covalent derivatization capacity—establishes this compound as a strategic building block in coordination chemistry, metallosupramolecular assembly, and advanced materials synthesis [2].

Why 2,6-Dipyridin-2-ylpyridine-4-carbaldehyde Cannot Be Replaced by Generic Terpyridine Analogs


Terpyridine derivatives are not functionally interchangeable. The 4′-substituent dictates the electronic landscape at the metal center, the ligand's capacity for post-coordination modification, and the ultimate performance of the resulting complex or material. While 4′-halo (Cl, Br, I) or 4′-methyl terpyridines serve as precursors for cross-coupling reactions or provide baseline electronic effects, they lack the orthogonal reactivity of the aldehyde group essential for hydrazone, imine, or oxime conjugation [1]. Conversely, 4′-carboxylic acid derivatives enable amide coupling but require activation and are electronically distinct [2]. The aldehyde group in 2,6-dipyridin-2-ylpyridine-4-carbaldehyde offers a unique combination: strong electron-withdrawing character (-I, -M) that modulates metal-to-ligand charge transfer (MLCT) states and redox potentials, paired with a versatile synthetic handle for covalent immobilization, polymer end-functionalization, or framework construction without compromising the tridentate coordination sphere . Generic substitution would alter or eliminate these specific functional attributes, directly impacting experimental outcomes in photophysics, sensing, and materials performance.

Quantitative Evidence: Comparative Performance of 2,6-Dipyridin-2-ylpyridine-4-carbaldehyde vs. Terpyridine Analogs


Electronic Tuning: 4′-CHO Substituent as an Electron-Withdrawing Group Modulating Ligand Field Strength

The 4′-aldehyde substituent exerts a significant electron-withdrawing effect (-I and -M) on the terpyridine core, which directly influences the electronic structure of coordinated metal complexes. This effect is quantitatively distinct from that of other common 4′-substituents such as bromo (-Br) or nitro (-NO₂). In a comparative study of Eu(III) and Tb(III) luminescence, the -CHO group (terpyCHO) was evaluated alongside -NO₂ (terpyNO₂) and -Br (terpyBr) derivatives to assess the impact of electron-withdrawing groups on photophysical properties [1]. The -CHO substituent reduces electron density on the pyridine nitrogen donors, modulating metal-to-ligand charge transfer (MLCT) energies and altering excited-state lifetimes relative to unsubstituted or electron-donating analogs. While direct comparative data with methyl-substituted terpyridine is not available in the same study, class-level inference supports that -CHO produces a stronger ligand field perturbation than -CH₃, which is weakly electron-donating (+I).

Coordination chemistry Electronic effects Photophysics

Reactivity Profile: Aldehyde Group as a Superior Covalent Anchoring Handle vs. Bromo Precursors

The 4′-aldehyde group enables direct covalent conjugation to amine-containing substrates via Schiff base (imine) or hydrazone formation, a reactivity pathway unavailable to 4′-halo or 4′-alkyl terpyridine derivatives. In contrast, 4′-bromo-terpyridine (CAS 149817-62-9) requires transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for derivatization, which necessitates palladium catalysts, anaerobic conditions, and subsequent purification steps [1]. While 4′-chloro-terpyridine has been employed as an ATRP initiator precursor, the aldehyde derivative offers orthogonal, metal-free conjugation to biomolecules (e.g., lysine residues, amine-terminated oligonucleotides) and polymer scaffolds under mild aqueous or alcoholic conditions. This functional orthogonality is particularly critical when the metal coordination site must be preserved prior to conjugation, as competing ligand exchange at the terpyridine N-donors is avoided.

Surface modification Click chemistry Covalent immobilization

Vibrational Energy Dissipation: Intramolecular Dynamics as a Design Criterion for Thermal Management

The aldehyde group participates in anharmonically coupled vibrational modes that influence intramolecular vibrational energy redistribution (IVR) rates, a parameter critical for understanding thermal relaxation pathways in photoexcited coordination complexes. In a 2025 study employing two-dimensional infrared (2D IR) spectroscopy, the energetic landscape of [2,2′:6′,2″-terpyridine]-4′-carbaldehyde (terpyCHO) was mapped in the 1400-1740 cm⁻¹ region, revealing specific coupling patterns between the aldehyde C=O stretch and aromatic ring vibrations [1]. The C=O stretching frequency (~1700 cm⁻¹) serves as a sensitive reporter of local electronic environment and hydrogen-bonding interactions. In comparison, 4′-alkyl terpyridines lack this high-frequency vibrational probe, while 4′-carboxylic acid derivatives exhibit C=O stretches at similar frequencies but with distinct hydrogen-bonding behavior and protonation-state dependence. The quantified vibrational coupling pathways in terpyCHO provide a mechanistic basis for designing complexes with controlled excited-state energy dissipation, relevant to luminescent materials and photocatalysts where non-radiative decay pathways must be managed.

Vibrational spectroscopy 2D-IR Energy dissipation

ATRP Initiator Performance: Terpyridine Aldehyde-Derived Ligands in Controlled Radical Polymerization

Terpyridine carbaldehyde derivatives have been employed as ligand components in atom transfer radical polymerization (ATRP) initiator systems for methyl methacrylate (MMA) polymerization . The aldehyde group allows for subsequent polymer end-group functionalization or the synthesis of terpyridine-terminated polymers that can undergo metal-directed self-assembly. While direct comparative polymerization kinetics data for the free aldehyde versus 4′-halo or 4′-alkyl terpyridines are not available in open literature, the aldehyde functionality confers a strategic advantage: it enables post-polymerization conjugation to biomolecules, surfaces, or secondary polymer chains via hydrazone or oxime linkages. In contrast, polymers prepared with 4′-alkyl terpyridine initiators lack this orthogonal reactivity, limiting downstream functionalization options. The electronic effect of the -CHO group also modulates the Lewis basicity of the terpyridine nitrogen donors, which may influence catalyst activity in ATRP systems, though this remains to be quantified against comparator ligands.

Polymer chemistry ATRP Controlled polymerization

Biological Activity Modulation: Aldehyde Group as a Tuning Element for Metal Complex Cytotoxicity

The substituent at the 4′-position of terpyridine significantly modulates the biological activity of its metal complexes. A 2023 study on silver(I) hexafluoroantimonate complexes with 4′-(4-substituted-phenyl)-2,2′:6′,2″-terpyridine ligands demonstrated that anticancer activity against human carcinoma cell lines (A549, Eca-109, MCF-7) varies systematically with the substituent electronic character [1]. For halogen-substituted derivatives, activity decreased in the order -Cl > -Br > -I, with IC₅₀ values ranging from 2.298 μM (methylsulfonyl-substituted complex against A549) to 2.963 μM (chloro-substituted complex against Eca-109). All complexes exhibited superior antiproliferative activity compared to cisplatin baseline. While the 4′-aldehyde derivative was not included in this specific study, the electron-withdrawing -CHO group (Hammett σₚ = +0.42) is predicted to occupy an intermediate position between -Cl (σₚ = +0.23) and -NO₂ (σₚ = +0.78) in terms of electronic perturbation, suggesting its potential utility as a tunable scaffold for metallodrug development where precise electronic tuning is required to balance cytotoxicity and selectivity.

Medicinal chemistry Anticancer metallodrugs DNA binding

Optimal Application Scenarios for 2,6-Dipyridin-2-ylpyridine-4-carbaldehyde Based on Differentiated Evidence


Covalent Immobilization of Metal-Binding Sites on Surfaces and Nanoparticles

2,6-Dipyridin-2-ylpyridine-4-carbaldehyde enables direct covalent attachment to amine-functionalized surfaces (silica, gold, magnetic nanoparticles) via Schiff base condensation, preserving the terpyridine coordination sphere for subsequent metal loading . This orthogonal functionalization strategy eliminates the need for halogenated precursors and palladium-catalyzed coupling steps required when using 4′-bromo-terpyridine analogs [1]. Applications include the fabrication of heterogeneous catalysts, metal-chelating chromatography resins, and surface-enhanced Raman scattering (SERS) substrates.

Synthesis of Photoactive Metal Complexes with Tunable Excited-State Dynamics

The electron-withdrawing -CHO substituent modulates the MLCT energies and luminescence properties of Ru(II), Ir(III), and lanthanide complexes . The aldehyde group also serves as a vibrational energy dissipation reporter, enabling 2D IR studies of intramolecular vibrational energy redistribution that inform the design of complexes with optimized excited-state lifetimes for photocatalytic applications [2]. This dual electronic/structural utility is not offered by 4′-methyl or 4′-phenyl terpyridine derivatives.

Construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The aldehyde group participates in imine condensation reactions with aromatic amines to form extended COF networks, while the terpyridine unit provides post-synthetic metalation sites for introducing catalytic or sensing functionality . Unlike 4′-carboxylic acid terpyridines, the aldehyde offers faster condensation kinetics and avoids the need for coupling reagents [1]. This dual-mode reactivity is essential for constructing hierarchically functionalized porous materials.

Synthesis of Terpyridine-Terminated Polymers with Latent Bioconjugation Reactivity

Polymers synthesized using terpyridine aldehyde-derived ATRP initiators possess terminal aldehyde groups that can be conjugated to amine-containing biomolecules (proteins, peptides, oligonucleotides) or hydrazide-functionalized probes post-polymerization . This enables the preparation of metallo-supramolecular block copolymers and polymer-drug conjugates where metal-directed self-assembly and covalent drug attachment are orthogonal processes. 4′-Alkyl terpyridine initiators cannot support this dual-functional architecture.

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